Dietary Sources of Pentadecanoic Acid: A Technical Guide for Researchers
Dietary Sources of Pentadecanoic Acid: A Technical Guide for Researchers
Abstract
Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has garnered increasing scientific interest due to its potential role as an essential fatty acid and its association with various health benefits. This technical guide provides a comprehensive overview of the primary dietary sources of pentadecanoic acid, intended for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables for comparative analysis, details common experimental protocols for C15:0 quantification, and visualizes key metabolic and signaling pathways using the DOT language for Graphviz.
Introduction
Pentadecanoic acid, or C15:0, is a 15-carbon saturated fatty acid found in various natural sources. Unlike its even-chain counterparts, odd-chain fatty acids are less common in the diet and are not readily synthesized by the human body. Emerging research suggests that C15:0 may play a crucial role in maintaining cellular health, with studies linking higher circulating levels to improved metabolic and cardiovascular health.[1][2] This guide aims to provide a detailed resource on the dietary origins of this intriguing fatty acid.
Primary Dietary Sources of Pentadecanoic Acid
The principal dietary sources of pentadecanoic acid are full-fat dairy products, ruminant meats, and certain species of fish.[3][4] Trace amounts can also be found in some plants. The concentration of C15:0 in these foods can be influenced by factors such as the animal's diet, with grass-fed animals generally producing milk and meat with higher odd-chain fatty acid content.[2]
Dairy Products
Dairy fat is the most significant contributor of pentadecanoic acid to the human diet.[3] Whole-fat dairy products are particularly rich in C15:0.
Table 1: Pentadecanoic Acid Content in Dairy Products
| Food Product | Serving Size | Pentadecanoic Acid (mg) | Reference(s) |
| Butter, Unsalted | 100 g | 880 | [5] |
| Butter, Salted | 100 g | 830 | [5] |
| Butter, Fermented | 100 g | 820 | [5] |
| Cream (30% fat) | 100 g | 350 | [6] |
| Cream Cheese | 100 g | 344 | [6] |
| Cheddar Cheese | 100 g | 322 | [6] |
| Roquefort Cheese | 1 oz (28 g) | 100 - 130 | [4] |
| Pecorino Romano Cheese | 1 oz (28 g) | 100 - 130 | [4] |
| Gorgonzola Cheese | 1 oz (28 g) | 90 - 110 | [4] |
| Whole Milk | 240 ml | 100 | [3] |
| Full-fat Greek Yogurt | 170 g | 80 - 100 | [4] |
Ruminant Meats
Meat from ruminant animals such as cows and sheep is another notable source of pentadecanoic acid.
Table 2: Pentadecanoic Acid Content in Ruminant Meats
| Food Product | Serving Size | Pentadecanoic Acid (mg) | Reference(s) |
| Beef, Ground (70% lean) | 100 g | 78 | [6] |
| Lamb (leg, lean and fat) | 70 g | 60 | [7] |
| Beef Tallow | 10 g | 30 | [8] |
Fish and Seafood
Certain species of fish and seafood also contribute to dietary pentadecanoic acid intake.
Table 3: Pentadecanoic Acid Content in Fish and Seafood
| Food Product | Serving Size | Pentadecanoic Acid (mg) | Reference(s) |
| Pacific Saury (canned) | 100 g | 160 | [9] |
| Mackerel (processed) | 100 g | 160 | [9] |
| Atlantic Salmon (raw, farmed) | 3 oz | 39 | [10] |
| Sockeye Salmon (cooked) | 6 oz fillet | 31 | [10] |
| Swordfish (cooked) | 3 oz | 28 | [10] |
| Rainbow Trout (raw, farmed) | 1 fillet | 11 | [10] |
Experimental Protocols for Pentadecanoic Acid Quantification
The accurate quantification of pentadecanoic acid in food matrices is crucial for nutritional research. The most common analytical technique employed is gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). This section outlines a general workflow and key methodological considerations.
General Workflow for Fatty Acid Analysis
Caption: General workflow for the quantification of fatty acids in food samples.
Lipid Extraction Methodologies
The initial step in analyzing fatty acid content is the extraction of lipids from the food matrix. Several established methods are commonly used:
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Folch Method: This is a widely used technique that employs a chloroform-methanol (2:1, v/v) solvent system to extract lipids.[11][12] The homogenized sample is mixed with the solvent, followed by the addition of a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform (B151607) phase, containing the lipids, is then collected.[11]
-
Bligh and Dyer Method: This method is similar to the Folch method but uses a different ratio of chloroform, methanol (B129727), and water. It is particularly suitable for samples with high water content.[12][13]
-
Soxhlet Extraction: A classical method that involves continuous extraction of the dried and ground sample with a solvent (e.g., petroleum ether or hexane) in a specialized apparatus.[12]
Fatty Acid Derivatization
For gas chromatography analysis, fatty acids are typically converted into their more volatile methyl esters (FAMEs). This is commonly achieved through transesterification using a reagent such as boron trifluoride in methanol or methanolic sodium hydroxide.[14][15]
Gas Chromatography (GC) Analysis
The prepared FAMEs are then analyzed by gas chromatography.
-
Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[14]
-
Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-FATWAX), is typically used for the separation of FAMEs.[16]
-
Operating Conditions:
-
Injector Temperature: Typically set around 250°C.[14]
-
Oven Temperature Program: A temperature gradient is programmed to effectively separate the different FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to around 240°C.[17]
-
Detector Temperature: For an FID, this is usually set around 260-280°C.[17]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[17]
-
-
Quantification: The concentration of pentadecanoic acid is determined by comparing the peak area of its corresponding FAME to that of an internal standard (e.g., methyl tricosanoate, C23:0) of a known concentration.[18]
Metabolic and Signaling Pathways of Pentadecanoic Acid
Pentadecanoic acid, as an odd-chain fatty acid, follows a distinct metabolic pathway and has been shown to modulate several key signaling cascades.
Beta-Oxidation of Pentadecanoic Acid
The beta-oxidation of odd-chain fatty acids like pentadecanoic acid proceeds similarly to that of even-chain fatty acids, yielding acetyl-CoA molecules until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.
Caption: Beta-oxidation of pentadecanoic acid.
Key Signaling Pathways Modulated by Pentadecanoic Acid
Recent research has identified several signaling pathways that are influenced by pentadecanoic acid, suggesting its potential role in cellular regulation.
Caption: Key signaling pathways modulated by pentadecanoic acid.
Conclusion
This technical guide has summarized the primary dietary sources of pentadecanoic acid, with a focus on quantitative data and analytical methodologies. The information presented underscores the importance of full-fat dairy products and ruminant meats as the most significant contributors of C15:0 to the diet. The detailed experimental protocols and visualized signaling pathways provide a valuable resource for researchers investigating the nutritional and therapeutic potential of this odd-chain fatty acid. Further research is warranted to fully elucidate the mechanisms by which dietary pentadecanoic acid influences human health and to establish definitive dietary recommendations.
References
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